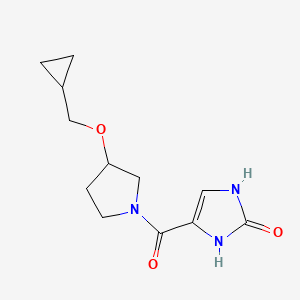

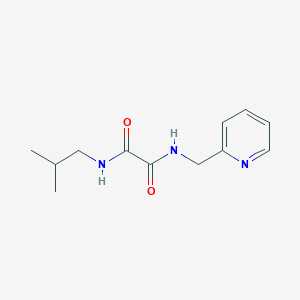

![molecular formula C16H20N6O B2948411 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol CAS No. 897619-28-2](/img/structure/B2948411.png)

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol

Description

The compound “2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol” belongs to a class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, which is a bicyclic system containing a pyrazole ring fused to a pyrimidine ring . The benzylamino and methylamino groups are likely attached to the pyrazolopyrimidine core at specific positions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amino groups might participate in acid-base reactions, while the pyrazolopyrimidine core might undergo various substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like amino groups would likely make the compound soluble in polar solvents .Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

It is known that the compound can induce rapid phosphorylation of nfκb sub-unit p65 at residue ser 536 while abrogating the total iκb signal . This suggests that the compound may interact with its targets to modulate cellular signaling pathways.

Biochemical Pathways

The compound appears to influence the canonical Wnt/β-catenin signaling pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. The compound’s influence on this pathway could have downstream effects on various cellular processes.

Result of Action

The compound has been shown to induce a pro-inflammatory response in naïve primary human monocytes. In monocytes engaged with tlr2, -4, and -5, the compound suppresses cytokine production . This suggests that the compound’s action results in modulated immune responses.

Safety and Hazards

properties

IUPAC Name |

2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-21(8-9-23)16-19-14(13-11-18-22(2)15(13)20-16)17-10-12-6-4-3-5-7-12/h3-7,11,23H,8-10H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBJAMYQRIMDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333517 | |

| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol | |

CAS RN |

897619-28-2 | |

| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

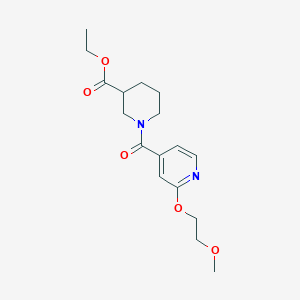

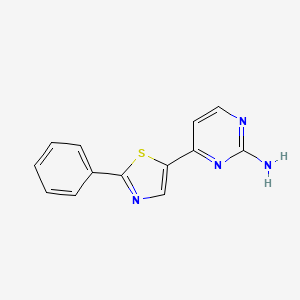

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)

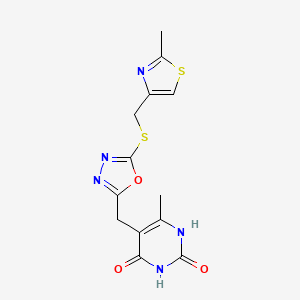

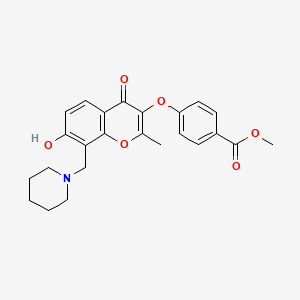

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)

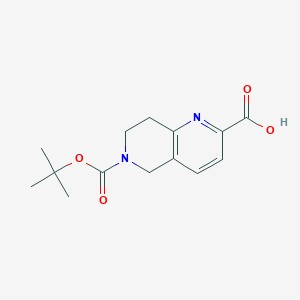

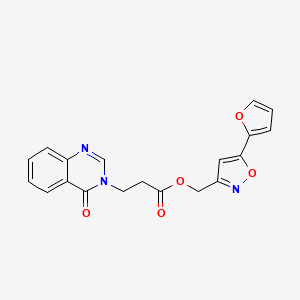

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)

![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)

![6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-N-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinamine](/img/structure/B2948348.png)